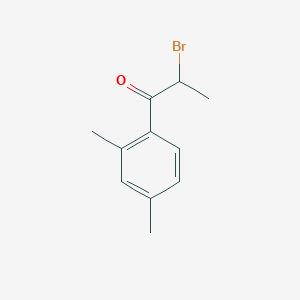

2-溴-1-(2,4-二甲基苯基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated organic compounds often involves specific reactions that introduce bromine atoms into organic molecules. While the direct synthesis of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one is not extensively documented, related compounds have been synthesized through various methods, including halogen exchange, Claisen-Schmidt condensation reactions, and phase transfer catalyzed polymerization. These methods provide insights into potential synthetic routes for related brominated compounds (Ramesh et al., 2020), (Shirinian et al., 2012).

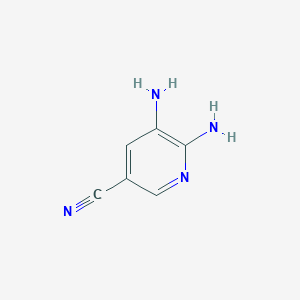

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial in determining their chemical reactivity and physical properties. Studies using spectroscopic and quantum chemistry methods, such as NBO, NLMO, and NHO calculations, have been conducted to analyze the molecular structure of similar brominated compounds, providing insights into their stability, vibrational frequencies, and electronic absorption spectra (Ramesh et al., 2020).

Chemical Reactions and Properties

Brominated organic compounds can participate in various chemical reactions, including electrophilic substitutions, coupling reactions, and polymerizations. The presence of the bromine atom often facilitates reactions by serving as a good leaving group or through the activation of adjacent carbon atoms for nucleophilic attack. The synthesis and functionalization of related brominated compounds illustrate the versatility of these molecules in organic synthesis (Auvray et al., 1985), (Shirinian et al., 2012).

Physical Properties Analysis

The physical properties of brominated organic compounds, such as boiling points, melting points, and solubility, are influenced by the molecular structure and the presence of bromine atoms. These properties are essential for determining the conditions under which these compounds can be used in reactions and for their purification and characterization.

Chemical Properties Analysis

The chemical properties of 2-Bromo-1-(2,4-dimethylphenyl)propan-1-one, including reactivity with nucleophiles, electrophiles, and participation in polymerization reactions, are areas of interest. The bromine atom in the molecule can significantly influence its reactivity, making it a valuable intermediate in organic synthesis. Studies on related compounds have shown that brominated compounds can undergo various chemical transformations, providing access to a wide range of functionalized products (Auvray et al., 1985), (Shirinian et al., 2012).

科学研究应用

Spectroscopic and Quantum Chemistry Studies

类似于2-溴-1-(2,4-二甲基苯基)丙酮的溴化合物的研究包括光谱和量子化学研究。例如,一项关于溴基噻吩香豆素衍生物的研究探索了其分子结构、振动频率和电子吸收光谱,使用了各种计算方法。这项研究有助于理解溴化有机化合物的化学性质和在设计具有特定光学性质的材料方面的潜在应用(Ramesh et al., 2020)。

氟化研究

对溴化酚的氟化研究,包括与2-溴-1-(2,4-二甲基苯基)丙酮在结构上相关的化合物,已经进行,以了解其反应性和生产氟化衍生物用于各种应用的潜力。这些研究为可以在制药和材料科学研究中利用的合成途径提供了见解(Koudstaal & Olieman, 2010)。

电化学还原研究

对溴代丙炔氧酯的电化学行为进行了研究,这些化合物与2-溴-1-(2,4-二甲基苯基)丙酮共享溴-烷基-芳基核结构,以了解它们的还原机制。这些研究为电化学合成方法的发展和为工业应用创造新化合物的潜力提供了宝贵信息(Esteves et al., 2003)。

催化剂转移缩聚

对溴代噻吩的聚合研究,包括对催化剂转移缩聚机制的研究,与导电聚合物领域相关。这些研究有助于开发具有潜在电子学和光电子学应用的材料(Miyakoshi et al., 2005)。

合成和生物活性研究

从溴代乙酮合成噻唑衍生物,与2-溴-1-(2,4-二甲基苯基)丙酮在结构上类似,以及它们的杀真菌活性代表了另一个应用领域。这些研究对于新农药和药物的开发具有重要意义(Bashandy et al., 2008)。

安全和危害

属性

IUPAC Name |

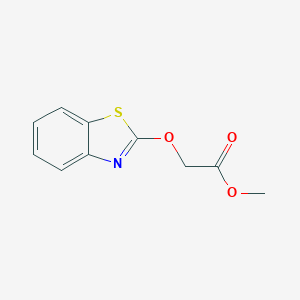

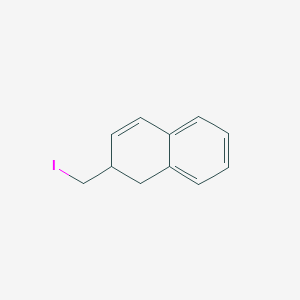

2-bromo-1-(2,4-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-7-4-5-10(8(2)6-7)11(13)9(3)12/h4-6,9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXMVCFZLLFUSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C(C)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(2,4-dimethylphenyl)propan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

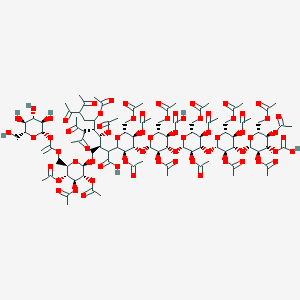

![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)